Defensin

Antimicrobial susceptibility Salt sensitivity Host defense peptides

Defensins are a family of small (3–5 kDa), cationic, cysteine-rich antimicrobial peptides (AMPs) that form a cornerstone of innate immunity across vertebrates, invertebrates, and plants. The product designated by CAS 103220-14-0 encompasses the defensin peptide class, characterized by a conserved triple-stranded β-sheet scaffold stabilized by three intramolecular disulfide bonds.

Molecular Formula
Molecular Weight
Cat. No. B1577281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin Antimicrobial Peptides for Research and Therapeutic Procurement: Core Identity and Comparator Landscape


Defensins are a family of small (3–5 kDa), cationic, cysteine-rich antimicrobial peptides (AMPs) that form a cornerstone of innate immunity across vertebrates, invertebrates, and plants. The product designated by CAS 103220-14-0 encompasses the defensin peptide class, characterized by a conserved triple-stranded β-sheet scaffold stabilized by three intramolecular disulfide bonds [1]. Human defensins are subdivided into α-defensins (e.g., HNP-1 to HNP-4, HD-5, HD-6), β-defensins (hBD-1 to hBD-4), and the cyclic θ-defensins (not expressed in humans but present in Old World monkeys) [2]. Defensins exhibit broad-spectrum microbicidal activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, and additionally function as immunomodulators by chemoattracting immune effector cells [1][2]. Their closest in-class comparators include other host-defense peptides such as cathelicidins (e.g., human LL-37, porcine protegrin PG-1), magainins, and non-peptide conventional antibiotics.

Why Defensin Procurement Cannot Be Satisfied by Generic Antimicrobial Peptide Substitution


Defensins cannot be generically replaced by other antimicrobial peptides or conventional antibiotics because their functional profile—spanning direct microbicidal potency, salt sensitivity, cytocidal selectivity, synergistic antibiotic potentiation, and immunomodulatory chemotactic activity—varies dramatically across subfamilies and between defensins and other AMP classes [1]. For instance, HNP-1 loses virtually all antibacterial activity at physiological NaCl concentrations (100 mM) against most targets, whereas hBD-3 retains full potency under identical conditions, and the cathelicidin PG-1 is potently hemolytic while θ-defensins are not [2][3]. Substituting one defensin for another without quantitative evidence—or replacing a defensin with a cathelicidin such as LL-37—will produce divergent, often non-overlapping antimicrobial spectra, toxicity profiles, and drug-synergy outcomes. The evidence below quantifies the specific differentiation dimensions that govern defensin selection for scientific and industrial applications.

Quantitative Differentiation Evidence for Defensin Selection: Head-to-Head and Cross-Study Comparisons


Salt-Dependent Antibacterial Activity: HNP-1 vs. LL-37 vs. Protegrin PG-1 in Broth Microdilution

Under low-salt conditions (0 mM NaCl), HNP-1 is broadly active against Gram-positive bacteria including S. aureus and MRSA. However, at physiological NaCl (100 mM), HNP-1 loses all detectable activity against S. aureus strains (MIC shift from 2.2–25.0 μg/mL at 0 mM to >250 μg/mL at 100 mM for most strains), whereas LL-37 retains substantial activity (e.g., S. aureus 502A: 3.6 μg/mL at 0 mM → 7.2 μg/mL at 100 mM) and PG-1 remains fully potent (MIC unchanged at 0.6–0.7 μg/mL) [1]. Against L. monocytogenes, HNP-1 MIC shifts from 39.7 μg/mL (0 mM) to >79.1 μg/mL (100 mM), while LL-37 shifts only from 1.5 to 2.2 μg/mL and PG-1 from 0.8 to 0.7 μg/mL [1]. This extreme salt sensitivity of HNP-1 differentiates it sharply from cathelicidins and informs formulation strategy.

Antimicrobial susceptibility Salt sensitivity Host defense peptides

Cytocidal Selectivity Index: θ-Defensins (RTD 1-3) vs. Protegrin PG-1 in Human Cell Toxicity Assays

θ-Defensins (RTD 1-3) and protegrin PG-1 were compared head-to-head for antimicrobial potency and toxicity to human cells. Against E. coli, S. aureus, and C. albicans in low-ionic-strength buffer, RTD 1-3 and PG-1 showed comparable microbicidal potencies [1]. However, PG-1 induced dose-dependent hemolysis reaching 65% at 100 μg/mL (without serum) and 42% at 100 μg/mL (with 10% serum), and killed 90–100% of human fibroblasts at 50–100 μg/mL [1]. In contrast, RTD-1 was nearly devoid of hemolytic activity at all tested concentrations, and no fibroblast cytotoxicity was observed up to 100 μg/mL [1]. The selectivity index (SI = concentration producing 3% hemolysis ÷ lowest MMC) ranged from 2.1 (PG-1) to 14.0 (RTD-3), representing a >6.7-fold selectivity advantage for θ-defensins [1].

Selectivity index Hemolysis Cytotoxicity

Differential Antibacterial Potency Within the Human Defensin Family: hBD-3 vs. HNP-1 vs. hBD-1 Against Clinical Isolates

A standardized checkerboard assay compared the standalone MICs of three human defensins against 27 S. aureus and 24 E. coli clinical isolates. Against S. aureus (including MRSA), hBD-3 was the most potent with a median MIC of 1 mg/L (IQR 0.5–4), followed by HNP-1 at 4 mg/L (IQR 2–8) and hBD-1 at 8 mg/L (IQR 4–8) [1]. hBD-3 was 4-fold more potent than HNP-1 and 8-fold more potent than hBD-1 against this Gram-positive panel. Against E. coli, hBD-3 again led with MIC 4 mg/L (IQR 4–8), HNP-1 MIC was 12 mg/L (IQR 4–32), and hBD-1 MIC exceeded 64 mg/L for 10 of 24 isolates, precluding FICI calculation [1]. These intra-family potency gaps of 4–8 fold dictate defensin selection based on target pathogen Gram-status.

Minimum inhibitory concentration Clinical isolates Intra-family comparison

Synergistic Antibiotic Potentiation: HNP-1 Combined with Rifampicin or Amikacin vs. Antibiotic Monotherapy

The combination of HNP-1 with rifampicin against S. aureus clinical isolates produced a synergistic effect (FICI ≤ 0.5) with a median FICI of 0.5 (IQR 0.375–0.5) [1]. Similarly, HNP-1 combined with amikacin against E. coli isolates yielded a median FICI of 0.375 (IQR 0.375–0.5), indicating strong synergy [1]. The synergy was observed against both antibiotic-susceptible and multidrug-resistant strains. hBD-3 + rifampicin also demonstrated synergy (FICI = 0.5), whereas hBD-1 + amikacin showed no synergistic effect in 10 of 24 E. coli isolates where hBD-1 MIC exceeded 64 mg/L [1]. This synergy is not uniformly observed across all defensin family members, making quantitative FICI data essential for defensin selection in combination therapy strategies.

Fractional inhibitory concentration index Synergy Antibiotic resistance

In Vivo Efficacy and Resistance Propensity: Fungal Defensin NZX vs. Linezolid, Ampicillin, and Daptomycin in a Murine Peritonitis Model

NZX, a variant of the fungal defensin plectasin, was compared head-to-head with three conventional antibiotics in a mouse peritonitis model. NZX demonstrated a more rapid killing rate against S. aureus E48 (MIC = 1 μg/mL) than linezolid, ampicillin, or daptomycin in time-kill assays [1]. Serial passaging of S. aureus at 1/2 × MIC for 30 days resulted in lower resistance emergence for NZX compared with ampicillin and daptomycin [1]. In the in vivo lethal peritonitis model, intravenous NZX at 20 mg/kg (twice daily) rescued 100% of infected mice, with bacterial CFU reduction in liver, lung, and spleen that was similar or superior to daptomycin [1]. Pharmacokinetic analysis revealed a serum protein binding of 89.25%, T₁/₂ of 0.32–0.45 h, and Cmax of 2.85–20.55 μg/mL across dose levels [1].

In vivo pharmacodynamics Resistance development PK/PD

Optimal Research and Industrial Deployment Scenarios for Defensin-Class Antimicrobial Peptides Based on Quantitative Evidence


Topical and Low-Salt Formulation Applications Leveraging HNP-1 Potency

HNP-1 is suited for topical formulations, wound dressings, or low-ionic-strength delivery systems where its potent antibacterial activity (MIC 2.2–25.0 μg/mL against Gram-positive pathogens at 0 mM NaCl) can be fully realized without physiological salt interference [1]. In 100 mM NaCl, HNP-1 loses >99% of its anti-staphylococcal activity, so procurement for systemic or high-salt environments should instead favor salt-resistant defensins such as hBD-3 or cathelicidins [1]. This salt-sensitivity profile is established by direct head-to-head broth microdilution data against LL-37 and PG-1.

High-Selectivity Antimicrobial Scaffold Design Using θ-Defensin Architecture

For applications where host cell toxicity is the primary dose-limiting concern—such as chronic wound irrigation, mucosal surface decontamination, or implant coating—the θ-defensin scaffold (RTD 1-3) provides a selectivity index of ≥14.0 vs. 2.1 for protegrin PG-1, with RTD-1 showing essentially zero hemolysis at 100 μg/mL [1]. This >6.7-fold selectivity advantage is directly quantified from paired hemolysis and fibroblast cytotoxicity assays. Procurement of θ-defensin-class peptides over protegrin-class cathelicidins is indicated when maximizing the therapeutic index is paramount.

Antibiotic Resistance-Breaking Combination Therapy with HNP-1 or hBD-3

HNP-1 and hBD-3 exhibit synergistic FICI values of 0.375–0.5 when combined with rifampicin (against S. aureus, including MRSA) or amikacin (against E. coli), allowing reduction of conventional antibiotic doses while maintaining or enhancing bactericidal efficacy [1]. This synergy is documented across 27 S. aureus and 24 E. coli clinical isolates. Procurement of hBD-1 for the same application is contraindicated, as it fails to achieve synergy in ~42% of E. coli isolates due to intrinsic inactivity (MIC >64 mg/L) [1].

In Vivo Infection Models Requiring Low Resistance Emergence: Plectasin-Class Defensins

For in vivo efficacy studies targeting S. aureus infections—particularly intracellular peritonitis—fungal defensin variants such as NZX offer faster time-kill kinetics and lower resistance emergence over 30 serial passages compared with ampicillin and daptomycin, with 100% survival rescue in a lethal murine model at 20 mg/kg IV [1]. Serum protein binding (89.25%) and short elimination half-life (T₁/₂ = 0.32–0.45 h) dictate bid dosing schedules and inform formulation strategies for preclinical development [1].

Quote Request

Request a Quote for Defensin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.